

D-64131 Binding to β -Tubulin: A Technical Guide

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Compound of Interest

Compound Name: D-64131

Cat. No.: B1669715

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Abstract

D-64131 is a potent, orally active inhibitor of tubulin polymerization that exhibits significant antimitotic and antitumor activity. This document provides a comprehensive technical overview of the binding of **D-64131** to its target, β -tubulin, at the colchicine binding site. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the compound's mechanism of action and relevant experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery who are investigating tubulin-targeting agents.

Introduction

Microtubules, dynamic polymers of α - and β -tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapies. **D-64131** is a small molecule that disrupts microtubule function by binding to β -tubulin and inhibiting its polymerization. This activity leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in cancer cells. This guide delves into the specifics of the **D-64131**- β -tubulin interaction.

Quantitative Data on D-64131 Activity

The following tables summarize the in vitro activity of **D-64131** from various studies. These data highlight its potency in inhibiting tubulin polymerization and cancer cell proliferation.

Parameter	Value	Notes
Tubulin Polymerization	IC50 = 0.53 μ M[1]	Inhibition of tubulin polymerization in a biochemical assay.
Cell Proliferation	Mean IC50 = 62 nM[1]	Mean inhibitory concentration across tumor cells from 12 of 14 different organs and tissues.[1]
IC50 = 74 nM[1]	Inhibitory concentration for U373 astrocytoma/carcinoma cell proliferation.[1]	
Cell Cycle Arrest	IC50 = 62.7 nM[1]	Concentration to induce cell cycle arrest in U373 cells.[1]
Binding Affinity	Kd(app) = 6.2 μ M[2]	Apparent dissociation constant for the inhibition of MDL binding to bovine brain tubulin. [2] This value was derived from a single-point inhibition measurement of 73% at a D-64131 concentration of 50 μ M. [2]

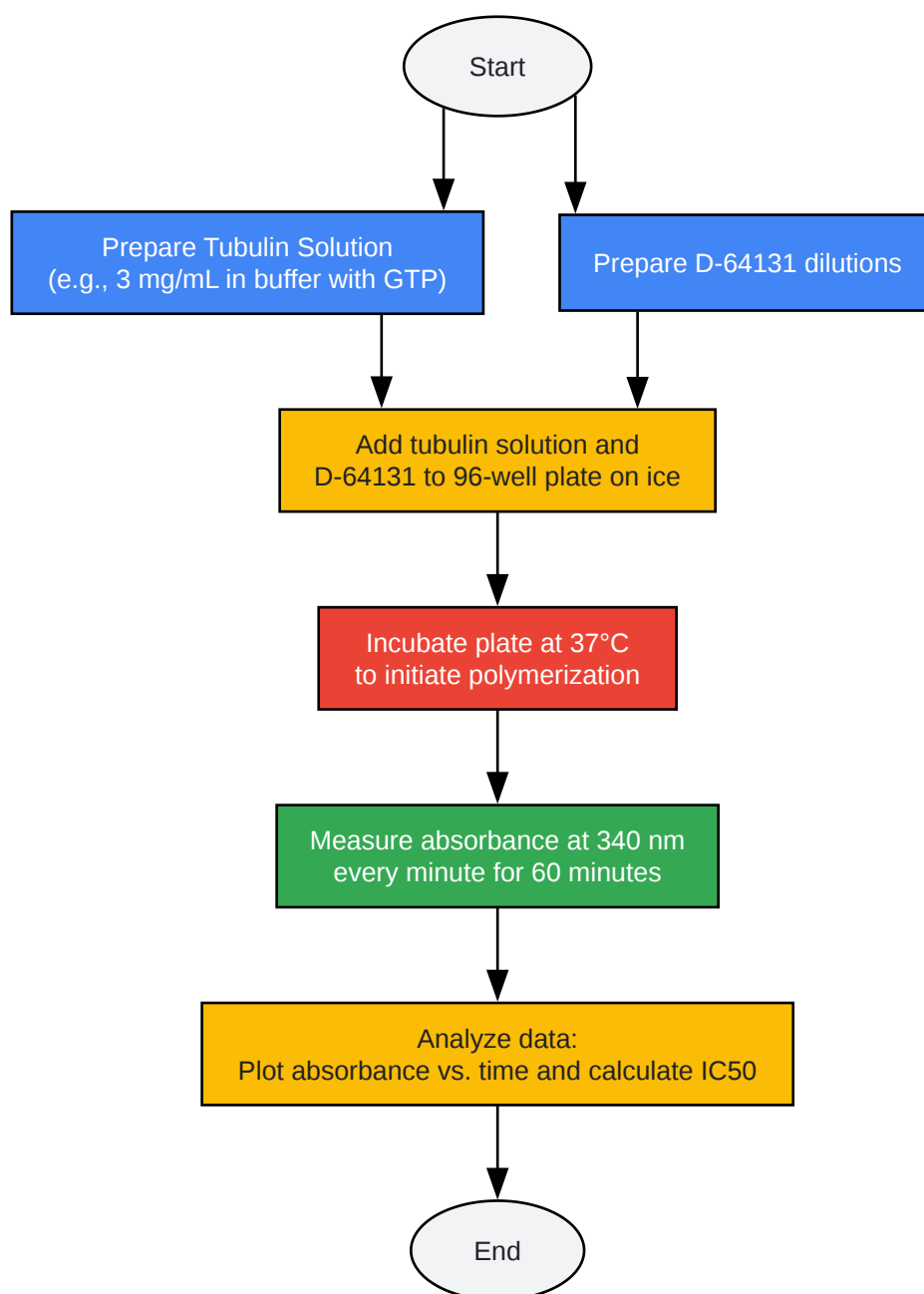
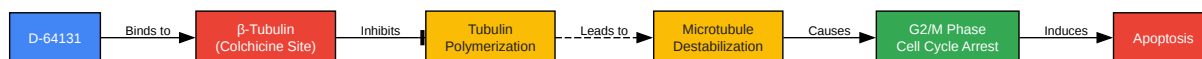
The D-64131 Binding Site on β -Tubulin

D-64131 binds to the colchicine binding site located on the β -tubulin subunit, at the interface with the α -tubulin subunit.[3] This binding sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules.

The crystal structure of tubulin in complex with **D-64131** (PDB ID: 6K9V) provides detailed insights into the molecular interactions.[4] The indole moiety of **D-64131** is a key feature, participating in both hydrophobic and hydrophilic interactions within the binding pocket.[4] Specifically, the indole nitrogen is involved in water-bridged hydrogen bonds with tubulin residues β L246, α N101, and α T179.[4] The overall binding of **D-64131** at the top of the colchicine pocket leads to the destabilization of microtubules.[4]

Mechanism of Action

The binding of **D-64131** to β -tubulin initiates a cascade of cellular events culminating in apoptotic cell death. The established signaling pathway is as follows:



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